molecular formula C6H8Cl2N4 B8511012 2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine

2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine

Cat. No. B8511012
M. Wt: 207.06 g/mol
InChI Key: ZFYLLTKRBLNVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C6H8Cl2N4 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

4-chloro-6-(2-chloropropan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H8Cl2N4/c1-6(2,8)3-10-4(7)12-5(9)11-3/h1-2H3,(H2,9,10,11,12)

InChI Key

ZFYLLTKRBLNVJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NC(=N1)Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Chlorine gas was passed at 20 to 25° C. into a suspension of 110 g of 2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine in 0.75 l of glacial acetic acid (30 min). The reaction mixture was stirred for 30 min at approx. 20° C., sprayed with nitrogen gas for 1 h at room temperature, poured into 3.75 l of ice-cold aqueous solution of 260 g of sodium hydroxide and stirred for 5 min. After filtration with suction and drying, 83 g (80%) of 2-amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine were obtained as a white powder (m.p. 110° C.); 1H NMR (CDCl3): δ=1.9 (s, 6 H), 6.0 (s br., 2 H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
0.75 L
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solvent
Reaction Step One
[Compound]
Name
ice
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3.75 L
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reactant
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Quantity
260 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorine gas was passed at 35 to 40° C. into a solution of 5 g of 2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine in 0.1 l of trichloromethane (or tetrachloromethane) (15 min). 10 g of potassium carbonate were added to the reaction mixture at room temperature, and the mixture was stirred for 5 minutes and filtered and the solvent removed in vacuo. This gave a product mixture in which approximately 0.5 g (10%) of 2-amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine are present (detection by HPLC comparison with 100% product).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine
Quantity
5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0.1 L
Type
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10 g
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reactant
Reaction Step Three

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